Tylosin

Description

Properties

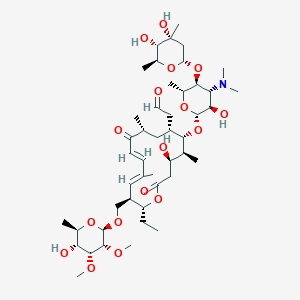

IUPAC Name |

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPYTXDJUQJLPQ-VMXQISHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H77NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11032-12-5 (hydrochloride) | |

| Record name | Tylosin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3043996 | |

| Record name | Tylosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

916.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS] | |

| Record name | Tylosin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 5 mg/mL at 25 °C, Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether. | |

| Record name | TYLOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water | |

CAS No. |

1401-69-0, 1405-54-5 | |

| Record name | Tylosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tylosin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11475 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tylosin tartrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tylosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tylosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYLOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEF4JXN031 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TYLOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

128-132 °C | |

| Record name | TYLOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tylosin's Precision Strike: A Technical Guide to its Mechanism of Action on the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin (B1662201), a 16-membered macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis.[1][2] Its bacteriostatic effect is achieved by specifically targeting the 50S subunit of the bacterial ribosome, a critical component of the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[1][3] This in-depth technical guide elucidates the core mechanism of this compound's action, detailing its binding site, the molecular interactions that govern its inhibitory activity, and its interference with the nascent polypeptide exit tunnel (NPET). The guide also provides an overview of key experimental methodologies used to investigate these interactions and presents quantitative data to support the described mechanisms.

Core Mechanism of Action: A Multi-faceted Inhibition

This compound's primary mechanism of action is the inhibition of protein synthesis by binding to the 50S ribosomal subunit.[1] This interaction physically obstructs the path of the elongating polypeptide chain, leading to a premature termination of translation. The binding of this compound is a dynamic, two-step process, beginning with an initial low-affinity interaction at the entrance of the NPET, followed by a slower conformational change that pushes the drug deeper into the tunnel to a high-affinity binding site.

The Binding Pocket: A Precise Fit within the Nascent Peptide Exit Tunnel

This compound binds within a hydrophobic crevice of the nascent polypeptide exit tunnel (NPET) on the 50S ribosomal subunit. This tunnel serves as the path for newly synthesized polypeptide chains to exit the ribosome. This compound's binding site is strategically located near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.

Key nucleotides of the 23S rRNA, a major component of the 50S subunit, are crucial for this compound's interaction. Specifically, nucleotides G748 and A2058 (E. coli numbering) are pivotal for its binding and inhibitory action. The mycinose (B1239270) sugar moiety of this compound interacts with the loop of helix 35 in domain II of the 23S rRNA, contributing to its rapid shift to the high-affinity binding site.

The following diagram illustrates the binding of this compound within the 50S ribosomal subunit's nascent peptide exit tunnel.

References

A Technical Guide to Streptomyces fradiae: From Discovery to Fermentation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptomyces fradiae, a soil-dwelling actinobacterium, holds a significant place in the history of antibiotic discovery and development. First described in 1916, its profound impact on medicine was realized in the mid-20th century with the discovery of several critical antibiotics, including neomycin, tylosin (B1662201), and fosfomycin (B1673569). This guide provides a comprehensive technical overview of the discovery and fermentation history of S. fradiae, detailing the original isolation and fermentation protocols, quantitative production data, and the intricate signaling pathways that regulate the synthesis of its valuable secondary metabolites.

Discovery and Initial Characterization

Streptomyces fradiae was first described by Selman Waksman and Roland E. Curtis in 1916 as Actinomyces fradii[1]. The initial isolation was part of a broader study on soil actinomycetes.

Original Isolation Protocol of Waksman and Curtis (1916)

The pioneering work of Waksman and Curtis laid the foundation for isolating actinomycetes from soil samples. While the 1916 paper provides a general description rather than a detailed step-by-step protocol, the methods of the era for isolating soil microorganisms can be summarized as follows:

Experimental Workflow: Initial Isolation of Streptomyces fradiae

Caption: Workflow for the initial isolation of S. fradiae.

The characterization at the time was primarily based on morphological features such as the color of the aerial and substrate mycelium, the formation of spores, and basic physiological tests like gelatin liquefaction and nitrate (B79036) reduction.

Neomycin: The First Major Discovery

The therapeutic potential of S. fradiae was unveiled with the discovery of neomycin in 1949 by Selman Waksman and his student Hubert Lechevalier[2][3]. This broad-spectrum aminoglycoside antibiotic proved effective against a wide range of Gram-positive and Gram-negative bacteria.

Discovery and Fermentation of Neomycin

The discovery of neomycin was a result of a systematic screening program for new antibiotics from actinomycetes. The producing strain was identified as Streptomyces fradiae 3535.

The initial production of neomycin was carried out in submerged fermentation cultures.

-

Inoculum Preparation: Spores from a stock culture of S. fradiae were used to inoculate a vegetative medium.

-

Fermentation Medium: A common medium used in the early days for Streptomyces fermentation included a source of carbon (e.g., glucose), a nitrogen source (e.g., peptone, meat extract), and mineral salts.

-

Fermentation Conditions: The fermentation was carried out in shake flasks or stirred fermenters at a controlled temperature, typically around 28°C, for several days. Aeration was crucial for antibiotic production.

The recovery of neomycin from the fermentation broth involved several steps:

Experimental Workflow: Neomycin Recovery and Purification

Caption: Early workflow for neomycin recovery.

Historical Neomycin Fermentation Data

The following table summarizes some of the early reported yields for neomycin production. It is important to note that the units of measurement and assay methods have evolved over time.

| Year | Researchers | Fermentation System | Key Media Components | Reported Yield |

| 1949 | Waksman & Lechevalier | Shake Flask | Glucose, Peptone, Meat Extract | Not explicitly quantified in initial paper |

| 1953 | Dulmage | Shake Flask | Synthetic medium with glucose and various amino acids | ~90 units/mL |

This compound: A Key Veterinary Antibiotic

In 1961, a team at the Lilly Research Laboratories led by J. M. McGuire discovered this compound, a macrolide antibiotic with significant applications in veterinary medicine[4].

Discovery and Fermentation of this compound

This compound was isolated from a strain of Streptomyces fradiae found in a soil sample from Thailand.

The fermentation process for this compound was optimized to enhance its production.

-

Culture Medium: Early fermentation media for this compound production often contained complex organic nitrogen sources like soybean meal and corn steep liquor, along with a carbon source such as glucose or starch.

-

Fermentation Parameters: The fermentation was typically carried out in submerged culture at a temperature of 28-30°C with vigorous aeration and agitation.

Historical this compound Fermentation Data

| Year | Researchers | Fermentation System | Key Media Components | Reported Yield |

| 1961 | McGuire et al. | Shake Flask | Not detailed in the initial microbiological paper | Not explicitly quantified |

| 1997 | Lee & Ho | Shake Flask | Palm oil as carbon source | Dry cell yield: 8.9 mg/mL, this compound: 0.84 mg/g cell mass |

| 2001 | Park et al. | 50-L Airlift Bioreactor | Raw cornmeal, soybean meal, fish meal | Up to 13.5 g/L |

Fosfomycin: A Unique Phosphonic Acid Antibiotic

The discovery of fosfomycin (initially named phosphonomycin) from Streptomyces fradiae was reported in 1969 by a collaborative team from Merck and the Spanish Company of Penicillin and Antibiotics (CEPA), with D. Hendlin as the lead author of the publication[5]. The producing strain was isolated from a soil sample from Mount Montgó in Spain.

Fermentation and Recovery of Fosfomycin

The production of fosfomycin required specific media components.

-

Fermentation Medium: A glucose-asparagine medium supplemented with citrate, L-methionine, and L-glutamate was found to be effective for fosfomycin production.

-

Fermentation Conditions: Submerged fermentation was employed with controlled temperature and aeration.

The recovery of this small, water-soluble molecule involved a multi-step process.

Experimental Workflow: Fosfomycin Recovery

Caption: Early workflow for the recovery of fosfomycin.

Historical Fosfomycin Fermentation Data

| Year | Researchers | Fermentation System | Key Media Components | Reported Yield |

| 1969 | Hendlin et al. | Not specified | Not detailed in the initial report | Not explicitly quantified |

| 1974 | Rogers & Birnbaum | Shake Flask | Glucose-asparagine medium with supplements | Not explicitly quantified |

Regulation of Antibiotic Biosynthesis: Signaling Pathways

The production of secondary metabolites like antibiotics in Streptomyces is tightly regulated by complex signaling networks.

This compound Biosynthesis Regulation

The biosynthesis of this compound is, in part, regulated by a gamma-butyrolactone (B3396035) (GBL) signaling system. GBLs are small, diffusible molecules that act as quorum-sensing signals.

Signaling Pathway: Gamma-Butyrolactone Regulation of this compound Biosynthesis

Caption: Simplified GBL signaling pathway in S. fradiae.

Neomycin and Fosfomycin Biosynthesis Regulation

The regulation of neomycin and fosfomycin biosynthesis is also complex and involves specific gene clusters.

-

Neomycin: The neomycin biosynthetic gene cluster contains regulatory genes, such as neoG and neoH, which are crucial for the production of the antibiotic. The expression of these genes is influenced by nutrient availability and other environmental signals.

-

Fosfomycin: The fosfomycin biosynthetic gene cluster in S. fradiae has been identified and characterized. The regulation of this cluster is less understood than that of other antibiotics but is thought to be controlled by pathway-specific regulatory proteins.

Conclusion

Streptomyces fradiae has proven to be a prolific source of medically important antibiotics. From its initial discovery to the elucidation of the complex regulatory networks governing antibiotic production, the study of this bacterium has significantly advanced our understanding of microbial secondary metabolism. The historical fermentation processes, while rudimentary by today's standards, laid the groundwork for the large-scale industrial production of these life-saving drugs. Continued research into the genetics and physiology of S. fradiae holds the promise of discovering novel bioactive compounds and further optimizing the production of existing ones.

References

- 1. Gamma-butyrolactone and furan signaling systems in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rep-dspace.uminho.pt [rep-dspace.uminho.pt]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.com [glpbio.com]

- 5. Oral Fosfomycin Formulation in Bacterial Prostatitis: New Role for an Old Molecule-Brief Literature Review and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tylosin Biosynthetic Pathway and its Precursor Molecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of tylosin (B1662201), a 16-membered macrolide antibiotic produced by the bacterium Streptomyces fradiae. The document details the molecular precursors, the enzymatic steps involved in the synthesis of the tylactone (B1246279) core and its deoxy sugar moieties, and the genetic basis of the pathway. Furthermore, it presents quantitative data on this compound production and outlines key experimental protocols for studying this intricate biosynthetic process.

The this compound Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound is a complex process orchestrated by a cluster of genes, designated as the tyl gene cluster, spanning approximately 1% of the S. fradiae genome and containing at least 43 open reading frames.[1] The pathway can be conceptually divided into three main stages: the formation of the polyketide lactone core (tylactone), the synthesis of the three deoxy sugars (mycaminose, mycarose, and mycinose), and the subsequent glycosylation and modification of the tylactone core.

Formation of the Tylactone Core

The 16-membered macrolide ring of this compound, known as tylactone, is synthesized by a Type I polyketide synthase (PKS) system encoded by the tylG genes.[2] This PKS is a large, multi-domain enzymatic assembly line that catalyzes the sequential condensation of small carboxylic acid units. The precursor molecules for the tylactone backbone are derived from primary metabolism and include acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA.[3] The specific stereochemistry of the tylactone core is determined by the ketoreductase (KR) and dehydratase (DH) domains within the PKS modules.[4][5]

Biosynthesis of the Deoxy Sugars

This compound is adorned with three distinct deoxy sugars: D-mycaminose, L-mycarose, and 6-deoxy-D-allose (the precursor to D-mycinose). The biosynthetic pathways for these sugars are encoded by specific genes within the tyl cluster and originate from glucose-1-phosphate.

-

D-Mycaminose: The biosynthesis of TDP-D-mycaminose is a multi-step enzymatic process. While the exact initial steps are not fully detailed in the provided search results, it is known to involve several enzymes encoded within the tyl cluster.

-

L-Mycarose: The pathway to TDP-L-mycarose has been studied in more detail. Key enzymes in this pathway include TylK, which functions as a 5-epimerase, and TylC2, a 4-ketoreductase. The specificity of the methyltransferase TylC3 is crucial for ensuring that TDP-L-mycarose is the sole product.

-

6-Deoxy-D-allose (Mycinose precursor): The biosynthesis of 6-deoxy-D-allose involves the genes tylD, tylJ, and tylN. This sugar is later methylated to form mycinose.

Assembly and Modification of this compound

The final stage of this compound biosynthesis involves the sequential attachment of the deoxy sugars to the tylactone core and subsequent modifications. This process is catalyzed by a series of glycosyltransferases and methyltransferases. A preferred pathway has been proposed based on bioconversion studies with mutant strains. The key steps are:

-

Addition of mycaminose (B1220238): Mycaminose is the first sugar to be attached to the C-5 hydroxyl group of tylactone.

-

Oxidations of the lactone ring: The C-20 methyl group is hydroxylated and then dehydrogenated to a formyl group. The C-23 methyl group is also hydroxylated.

-

Addition of 6-deoxy-D-allose: This sugar is attached to the C-23 hydroxyl group.

-

Addition of mycarose: Mycarose is added to the 4'-hydroxyl group of the mycaminose moiety.

-

O-methylations: The final steps involve the methylation of the 2"'-hydroxyl and 3"'-hydroxyl groups of the 6-deoxy-D-allose moiety to form mycinose, yielding the final this compound molecule. The intermediate with one methyl group is called macrocin (B1239957).

The following diagram illustrates the overall biosynthetic pathway of this compound.

Caption: Overall biosynthetic pathway of this compound.

Precursor Molecules for this compound Biosynthesis

The biosynthesis of this compound relies on a supply of precursor molecules derived from the primary metabolism of S. fradiae. These can be categorized based on their contribution to the final structure.

Table 1: Precursor Molecules for this compound Biosynthesis

| Precursor Molecule | Contribution |

| For Tylactone Core | |

| Propionyl-CoA | Starter unit for the polyketide chain |

| Methylmalonyl-CoA | Extender units for the polyketide chain |

| Ethylmalonyl-CoA | Extender units for the polyketide chain |

| For Sugar Moieties | |

| Glucose-1-Phosphate | Primary precursor for all three deoxy sugars |

| S-Adenosyl Methionine (SAM) | Methyl group donor for O-methylations |

Quantitative Data on this compound Production

The manipulation of genes within the tyl cluster and the optimization of fermentation conditions can significantly impact the yield of this compound. The following table summarizes quantitative data from various studies.

Table 2: this compound Production in Streptomyces Strains

| Strain/Condition | This compound Titer (mg/L or µg/mL) | Fold Change vs. Wild-Type/Control | Reference |

| S. fradiae Wild-Type | 6617.99 ± 22.67 µg/mL | - | --INVALID-LINK-- |

| S. fradiae Mutant UN-C137 | 6889.72 ± 70.25 µg/mL | 1.04 | --INVALID-LINK-- |

| S. fradiae Mutant UN-C183 | 6767.64 ± 82.43 µg/mL | 1.02 | --INVALID-LINK-- |

| S. fradiae with tylQ disruption and overexpression of tylR and tylS | 3926 ± 110 mg/L | 2.93 | --INVALID-LINK-- |

| S. venezuelae expressing Tyl PKS (Tylactone production) | 0.5 mg/L | - | --INVALID-LINK-- |

| S. venezuelae expressing Tyl PKS with precursor feeding | 1.4 mg/L | 2.8 | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound biosynthetic pathway. These protocols are based on established methods for Streptomyces and may require optimization for specific strains and experimental conditions.

Generalized Protocol for Targeted Gene Knockout in S. fradiae via Intergeneric Conjugation

This protocol describes a general method for creating targeted gene deletions in S. fradiae using a temperature-sensitive, conjugative E. coli donor strain.

-

Construct the Gene Knockout Plasmid:

-

Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target tyl gene from S. fradiae genomic DNA using high-fidelity PCR.

-

Clone the upstream and downstream flanks into a suitable temperature-sensitive shuttle vector (e.g., a derivative of pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance).

-

Verify the final construct by restriction digestion and DNA sequencing.

-

-

Intergeneric Conjugation:

-

Introduce the knockout plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

-

Prepare S. fradiae spores or mycelial fragments for conjugation.

-

Mix the E. coli donor cells and S. fradiae recipients on a suitable agar (B569324) medium (e.g., ISP4) and incubate to allow for conjugation.

-

Overlay the conjugation plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and the selection marker for the knockout plasmid (e.g., apramycin).

-

-

Selection of Double Crossover Mutants:

-

Isolate single colonies that grow on the selection plates (these are single crossover integrants).

-

Propagate the single crossover mutants in non-selective liquid medium to facilitate the second crossover event (excision of the vector).

-

Plate the culture onto non-selective agar and then replica-plate onto plates with and without the selection marker for the knockout plasmid.

-

Colonies that are sensitive to the plasmid's antibiotic resistance marker are potential double crossover mutants.

-

-

Verification of Gene Deletion:

-

Confirm the deletion of the target gene in the putative double crossover mutants by PCR using primers that flank the deleted region.

-

Further verification can be performed by Southern blotting or sequencing of the PCR product.

-

The following diagram illustrates a generalized workflow for gene knockout.

Caption: Generalized workflow for targeted gene knockout.

Representative Protocol for Isotopic Labeling Studies

This protocol outlines a general approach for using 14C-labeled precursors to trace their incorporation into this compound and its intermediates.

-

Preparation of Labeled Precursors:

-

Obtain commercially available 14C-labeled precursors such as [1-14C]acetate, [1-14C]propionate, or [methyl-14C]methionine.

-

Prepare sterile stock solutions of the labeled precursors at a known specific activity.

-

-

Feeding Experiment:

-

Grow a culture of S. fradiae (wild-type or a specific mutant) in a suitable production medium.

-

At a specific time point during the fermentation (e.g., early to mid-log phase of production), add the 14C-labeled precursor to the culture.

-

Continue the fermentation for a defined period, taking time-course samples.

-

-

Extraction and Analysis:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the this compound and its intermediates from both the mycelium and the broth using an appropriate organic solvent (e.g., ethyl acetate).

-

Concentrate the extracts and separate the components using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Identify the spots or peaks corresponding to this compound and its intermediates by comparison with authentic standards.

-

-

Detection and Quantification of Radioactivity:

-

For TLC, expose the plate to X-ray film (autoradiography) or use a phosphorimager to visualize the radioactive spots.

-

For HPLC, use a flow-through radioactivity detector connected in series with the UV detector.

-

Quantify the amount of radioactivity incorporated into each compound using liquid scintillation counting of the isolated fractions.

-

In Vitro Enzyme Assay for TylF (Macrocin O-methyltransferase)

This protocol is adapted from a study on the TylF enzyme and can be used to assess its methyltransferase activity.

-

Protein Expression and Purification:

-

Clone the tylF gene into an expression vector (e.g., pET vector with a His-tag).

-

Express the TylF protein in a suitable host such as E. coli BL21(DE3).

-

Purify the recombinant TylF protein using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Reaction:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6, 10 mM MgCl2, 1 mM PMSF, 6 mM 2-mercaptoethanol).

-

Set up the reaction mixture containing the reaction buffer, the purified TylF enzyme, the methyl donor S-adenosyl methionine (SAM) (e.g., 0.4 mM final concentration), and the substrate macrocin (e.g., 0.2 mM final concentration).

-

Incubate the reaction at 30°C for a specific time (e.g., 1 hour).

-

-

Reaction Termination and Analysis:

-

Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).

-

Centrifuge the mixture to pellet the denatured protein.

-

Analyze the supernatant for the conversion of macrocin to this compound using HPLC with a C18 column and detection at a suitable wavelength (e.g., 280 nm).

-

Conclusion

The biosynthesis of this compound is a remarkable example of the complex secondary metabolism in Streptomyces. A thorough understanding of its biosynthetic pathway, precursor requirements, and regulatory mechanisms is crucial for the rational design of strain improvement programs and the generation of novel macrolide antibiotics through metabolic engineering and synthetic biology approaches. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of natural product biosynthesis and drug development.

References

- 1. [PDF] Antibiotic Biosynthesis Pathways from Endophytic Streptomyces SUK 48 through Metabolomics and Genomics Approaches | Semantic Scholar [semanticscholar.org]

- 2. Optimizing genome editing efficiency in Streptomyces fradiae via a CRISPR/Cas9n-mediated editing system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibiotic Biosynthesis Pathways from Endophytic Streptomyces SUK 48 through Metabolomics and Genomics Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Antimicrobial Spectrum of Tylosin Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin (B1662201) is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae. It is widely used in veterinary medicine to treat infections caused by a broad range of Gram-positive bacteria.[1][2] This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound against Gram-positive bacteria, including quantitative susceptibility data, detailed experimental protocols for its determination, and a visualization of its mechanism of action.

Antimicrobial Spectrum and Potency

This compound exhibits a broad spectrum of activity primarily against Gram-positive bacteria.[3] Its bacteriostatic action results from the inhibition of protein synthesis.[3] The antimicrobial potency of this compound is attributed to its major component, this compound A, along with minor components this compound B (desmycosin), this compound C (macrocin), and this compound D (relomycin), which contribute to its overall effectiveness.[3]

Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the MIC ranges of this compound against various Gram-positive bacteria.

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.5 - >128 |

| Streptococcus pneumoniae | 0.125 - 64 |

| Corynebacterium spp. | Data not readily available in a summarized format |

| Erysipelothrix rhusiopathiae | Data not readily available in a summarized format |

| Clostridium perfringens | MIC₅₀: 0.5, MIC₉₀: 32 |

| Mycoplasma bovis | 0.06 - 4 |

Note: MIC values can vary depending on the strain and the testing methodology.

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation.

Figure 1: Mechanism of action of this compound on the bacterial ribosome.

Experimental Protocols for Susceptibility Testing

The susceptibility of Gram-positive bacteria to this compound is primarily determined using broth microdilution and agar (B569324) dilution methods, following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid growth medium.

Procedure:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.

-

Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are made in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard) is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Figure 2: Workflow for the broth microdilution method.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Procedure:

-

Preparation of this compound-Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as in the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of bacterial colonies.

Figure 3: Workflow for the agar dilution method.

Mechanisms of Resistance

Resistance to this compound in Gram-positive bacteria can arise through several mechanisms. The most common is the methylation of the 23S rRNA at position A2058 by an Erm-type methyltransferase. This modification prevents this compound from binding to the ribosome, allowing protein synthesis to proceed. Another mechanism involves mutations in the ribosomal proteins or rRNA that alter the binding site of the antibiotic.

Conclusion

This compound remains an effective antibiotic against a wide array of Gram-positive bacteria. Understanding its antimicrobial spectrum, mechanism of action, and the standardized methods for susceptibility testing is crucial for its appropriate and effective use in both clinical and research settings. Continuous surveillance of MICs and monitoring for the emergence of resistance are essential to preserve the utility of this important macrolide antibiotic.

References

molecular formula and CAS number for tylosin tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tylosin (B1662201) tartrate, a macrolide antibiotic widely used in veterinary medicine. The document details its chemical properties, mechanism of action, and established analytical methodologies for its quantification.

Core Chemical and Physical Properties

This compound tartrate is the tartrate salt of this compound, a macrolide antibiotic complex produced by the fermentation of Streptomyces fradiae. The complex consists of four major components: this compound A, B (desmycosin), C (macrocin), and D (relomycin), with this compound A being the most abundant and potent component.

Table 1: Chemical and Physical Properties of this compound Tartrate

| Property | Value |

| Molecular Formula | C50H83NO23[1] or C46H77NO17 · C4H6O6[2][3] |

| CAS Number | 74610-55-2[2][4] |

| Molecular Weight | 1066.19 g/mol |

| Appearance | White to pale yellow powder |

| Solubility | Freely soluble in water and methylene (B1212753) chloride; slightly soluble in absolute ethanol (B145695); dissolves in dilute solutions of mineral acids. Water solubility is reported as 50 mg/mL. Soluble in DMSO (≥ 100 mg/mL) and ethanol (300 mg/mL). |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound tartrate exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. The mechanism involves the binding of the this compound molecule to the 50S subunit of the bacterial ribosome. This interaction occurs within the nascent peptide exit tunnel (NPET), effectively blocking the passage of newly synthesized polypeptide chains.

Key interactions have been identified between this compound and specific nucleotides of the 23S rRNA, a component of the 50S ribosomal subunit. The mycinose (B1239270) sugar moiety of this compound extends towards the loop of helix 35, interacting with nucleotides G748 and A752. Furthermore, the macrolide structure makes crucial contacts near nucleotide A2058. The binding of this compound within this critical region of the ribosome interferes with both peptide bond formation and the elongation of the nascent peptide chain, ultimately leading to the cessation of protein synthesis.

Antimicrobial Spectrum and Potency

This compound tartrate is primarily effective against Gram-positive bacteria and Mycoplasma species. Its activity against Gram-negative bacteria is limited. The potency of this compound tartrate is often expressed in International Units (IU) per milligram, with a typical specification of ≥800 IU/mg. The minimum inhibitory concentration (MIC) is a key measure of its antimicrobial efficacy.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Pathogens

| Organism | MIC Range (µg/mL) |

| Mycoplasma hyopneumoniae | 0.015 - 0.3 |

| Streptococcus pneumoniae | 0.125 - 64 |

| Staphylococcus aureus | 0.125 - >128 |

| Mycoplasma bovis | 0.06 - 4 |

| Streptococcus pyogenes | 0.1 - 0.2 |

| Streptococcus agalactiae | 0.125 - 0.5 |

| Enterococcus faecalis | 0.25 - >128 |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound tartrate have been studied in various animal species. Following administration, this compound is absorbed and distributed to tissues. The oral bioavailability of this compound tartrate has been shown to be higher than that of this compound phosphate (B84403) in chickens.

Table 3: Pharmacokinetic Parameters of this compound in Different Animal Species

| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |

| Chickens | Oral | 10 | 0.44 ± 0.09 | - | - | 25.78 |

| Olive Flounder | IM | 10 | 10.76 | 0.25 | 21.07 (IV) | 87.35 |

| Cattle | IM | 10 | 2.1 | 2.6 | 16.6 | - |

| Rats | Oral | 50 | ≤ 1.0 | 1-2 | - | - |

| Turkeys | Oral | 50 | - | - | 1.03 - 2.96 | 5.76 - 21.59 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; IM: Intramuscular; IV: Intravenous.

Experimental Protocols

Quantification of this compound Tartrate by High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of this compound tartrate in bulk form and pharmaceutical preparations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To determine the concentration of this compound tartrate.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade) or Methanol (HPLC grade)

-

This compound tartrate reference standard

Chromatographic Conditions (Example 1):

-

Mobile Phase: Acetonitrile and water (90:10, v/v)

-

Flow Rate: 1.5 mL/min

-

Detection Wavelength: 292 nm

-

Retention Time: Approximately 2 minutes

Chromatographic Conditions (Example 2):

-

Mobile Phase: 100% Methanol

-

Flow Rate: 1.8 mL/min

-

Column Temperature: 35°C

-

Detection Wavelength: 280 nm

-

Retention Time: Approximately 0.7 minutes

Standard Solution Preparation:

-

Accurately weigh a suitable amount of this compound tartrate reference standard.

-

Dissolve in the mobile phase to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions (e.g., 50-250 µg/mL or 0.5-20 µg/mL).

Sample Preparation (for a 20% injectable solution):

-

Dilute 0.5 mL of the this compound tartrate injection to 100 mL with the mobile phase to obtain a concentration of 1 mg/mL.

-

Further dilute to a working concentration within the calibration range.

Analysis:

-

Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Record the peak areas from the chromatograms.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound tartrate in the sample by interpolating its peak area on the calibration curve.

Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism. The following is a general protocol based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound tartrate that inhibits the visible growth of a target bacterium.

Materials:

-

96-well microtiter plates

-

This compound tartrate

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Sterile diluents

Procedure:

-

Preparation of this compound Tartrate Dilutions:

-

Prepare a stock solution of this compound tartrate in a suitable solvent and dilute it in the broth medium to twice the highest concentration to be tested.

-

In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.

-

Add 200 µL of the highest concentration of this compound tartrate to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a positive control (no drug), and the twelfth well as a negative control (no bacteria).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well (except the negative control well), resulting in a final volume of 200 µL and the desired final drug concentrations.

-

-

Incubation:

-

Incubate the microtiter plate at the appropriate temperature and duration for the specific bacterium being tested (e.g., 35-37°C for 18-24 hours for many common bacteria).

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound tartrate at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader.

-

References

The Quest for Tylosin: A Technical Guide to its Natural Occurrence and Isolation from Soil Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tylosin (B1662201), a macrolide antibiotic of significant veterinary importance, is a natural product of soil-dwelling bacteria. This guide provides a comprehensive overview of the natural occurrence of this compound-producing microorganisms, primarily Streptomyces fradiae, and details the methodologies for their isolation, screening, and the subsequent extraction and purification of this compound. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and protocols to effectively work with this valuable antibiotic. This document outlines the biosynthetic pathway of this compound, presents detailed experimental protocols for its isolation and quantification, and summarizes key quantitative data in a structured format for ease of comparison.

Natural Occurrence of this compound-Producing Bacteria

This compound is a secondary metabolite produced by certain strains of Gram-positive bacteria, most notably Streptomyces fradiae.[1][2] These filamentous bacteria are ubiquitous in soil ecosystems, where they play a crucial role in the decomposition of organic matter.[3][4] The production of antibiotics like this compound is believed to provide a competitive advantage by inhibiting the growth of other microorganisms in their vicinity.[4]

While S. fradiae is the most well-known producer, other Streptomyces species have also been identified as sources of this compound and other macrolide antibiotics. The prevalence of this compound-producing strains can vary depending on the soil type, geographical location, and the presence of specific environmental pressures. Studies have shown that agricultural soils, particularly those exposed to manure from livestock treated with this compound, can harbor a higher proportion of this compound-resistant bacteria, which may include both producing and non-producing strains.

The this compound Biosynthetic Pathway: A Genetic Overview

The biosynthesis of this compound in Streptomyces fradiae is a complex process orchestrated by a large cluster of genes known as the this compound biosynthetic gene cluster (tyl). This cluster encodes a Type I polyketide synthase (PKS) system, along with enzymes responsible for the synthesis and attachment of the three deoxy sugars: D-mycaminose, L-mycarose, and D-mycinose.

The core of the this compound molecule is a 16-membered macrolide ring called tylactone (B1246279). The synthesis of tylactone is initiated by the loading of a starter unit, typically propionyl-CoA, onto the PKS. A series of condensation reactions with extender units, primarily methylmalonyl-CoA and ethylmalonyl-CoA, elongates the polyketide chain. Following the formation of the tylactone ring, a series of post-PKS modifications occur, including oxidations and the sequential glycosylation of the macrolide ring with the three sugars, ultimately yielding the mature this compound molecule. The terminal stages of biosynthesis involve the conversion of macrocin (B1239957) to this compound.

Caption: Simplified overview of the this compound biosynthesis pathway.

Isolation and Screening of this compound-Producing Bacteria

The successful isolation of this compound begins with the collection of suitable soil samples, followed by the isolation and screening of potential Streptomyces colonies.

Experimental Protocol: Isolation of Streptomyces from Soil

-

Soil Sample Collection: Collect soil samples from various locations, preferably from areas with high microbial diversity, such as forest floors or compost heaps.

-

Sample Preparation and Serial Dilution:

-

Air-dry the soil sample at room temperature for 24-48 hours.

-

Sieve the soil to remove large debris.

-

Prepare a soil suspension by adding 1 gram of soil to 9 mL of sterile distilled water and vortex thoroughly.

-

Perform a series of 10-fold serial dilutions of the soil suspension (10⁻² to 10⁻⁶).

-

-

Plating and Incubation:

-

Plate 100 µL of each dilution onto selective agar (B569324) media, such as Starch Casein Agar or Glycerol Yeast Extract Agar, supplemented with antifungal agents like nystatin (B1677061) or cycloheximide (B1669411) to inhibit fungal growth.

-

Incubate the plates at 28-30°C for 7-14 days.

-

-

Colony Selection:

-

Look for colonies with the characteristic appearance of Streptomyces: dry, chalky, and often with aerial and substrate mycelia.

-

Subculture individual colonies onto fresh agar plates to obtain pure cultures.

-

Experimental Protocol: Screening for this compound Production

A high-throughput screening method can be employed to efficiently identify high-yield this compound-producing strains from a large number of isolates.

-

Fermentation in 24-Well Plates:

-

Inoculate single, mature spores of each isolate into 24-well plates containing 2 mL of a suitable seed medium.

-

Incubate the plates at 30°C with shaking (220 rpm) for 48 hours.

-

Transfer 10% (v/v) of the seed culture into 24-well plates containing 1.5 mL of fermentation medium.

-

Incubate the fermentation plates at 30°C with shaking (220 rpm) for 5 days.

-

-

Preliminary Quantification by UV Spectrophotometry:

-

After fermentation, centrifuge the plates to pellet the biomass.

-

Measure the absorbance of the supernatant at 290 nm using a UV spectrophotometer. This wavelength provides a rapid, albeit less specific, estimation of total this compound-like compounds.

-

-

Confirmation by High-Performance Liquid Chromatography (HPLC):

-

For isolates showing high absorbance in the preliminary screening, perform a more accurate quantification of this compound A using HPLC.

-

Culture the promising mutants in shake flasks to generate sufficient material for HPLC analysis.

-

Caption: Workflow for the isolation and screening of this compound-producing bacteria.

Extraction and Purification of this compound

Once a high-yield strain is identified and cultivated, the next critical step is the extraction and purification of this compound from the fermentation broth.

Experimental Protocol: Solvent Extraction of this compound

-

Harvesting and Clarification:

-

After fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration.

-

-

Solvent Extraction:

-

Adjust the pH of the clarified fermentation filtrate to 9.0 using a 10% NaOH solution.

-

Perform a two-step extraction with butyl acetate (B1210297) at a ratio of 4:1 (filtrate:solvent, v/v).

-

Stir the mixture for 30-60 minutes at 30-35°C for each extraction step.

-

Combine the organic phases from both extractions.

-

-

Back Extraction:

-

Back-extract the this compound from the butyl acetate into an acidic aqueous solution (e.g., using phosphoric acid or tartaric acid) by adjusting the pH to the acidic range.

-

-

Neutralization and Decolorization:

-

Neutralize the acidic aqueous extract with a base such as Ca(OH)₂.

-

Decolorize the solution using activated carbon.

-

-

Crystallization and Drying:

-

Concentrate the decolorized solution and induce crystallization of this compound tartrate or phosphate (B84403).

-

Collect the crystals by filtration and dry them to obtain the purified product.

-

Experimental Protocol: Solid-Phase Extraction (SPE) for Purification

For smaller-scale purification or for analytical purposes, Solid-Phase Extraction (SPE) offers a more refined approach.

-

Sample Preparation:

-

Extract the fermentation broth with an acidified methanol (B129727):water mixture (e.g., 70:30 v/v with 0.2% formic acid).

-

Centrifuge the extract and dilute the supernatant with water.

-

-

SPE Column Conditioning:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

-

Sample Loading and Washing:

-

Load the diluted extract onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

-

Elution:

-

Elute the bound this compound from the cartridge using methanol or an appropriate organic solvent mixture.

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for analysis.

-

Quantification of this compound

Accurate quantification of this compound is essential for process optimization and quality control. HPLC is the gold standard for this purpose.

Experimental Protocol: Quantification of this compound by HPLC

-

Standard Preparation:

-

Prepare a stock solution of this compound A standard in HPLC-grade methanol (e.g., 1 mg/mL).

-

Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 0.05 to 2 mg/kg).

-

-

Sample Preparation:

-

Extract and purify the this compound from the fermentation broth as described in the previous sections.

-

Filter the final sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., oxalic acid or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 280 nm or 290 nm.

-

-

Data Analysis:

-

Integrate the peak area of this compound A in the chromatograms of both the standards and the samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound A in the samples by interpolating their peak areas on the calibration curve.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the natural occurrence and isolation of this compound.

Table 1: Proportion of this compound-Resistant Bacteria in Agricultural Soils

| Site Description | Antibiotic Use | Proportion of this compound-Resistant Bacteria (%) |

| Cornfield (Swine & Chicken Manure) | Subtherapeutic | 5.8 - 7.6 |

| Cattle Feedlot (Soil within pen) | Subtherapeutic | 7.2 |

| Cattle Feedlot (Soil near pen) | Subtherapeutic | 9.6 - 9.8 |

| Cattle Feedlot (Manure) | Subtherapeutic | 25.8 |

| Dairy Farm (Soil within pen) | Therapeutic Only | 0.7 - 2.5 |

| Dairy Farm (Manure) | Therapeutic Only | 2.1 - 3.3 |

| Data compiled from |

Table 2: this compound Production Yields from Streptomyces fradiae

| Strain | Fermentation Method | This compound A Yield (µg/mL) |

| Wild-type | Shake Flask | 6617.99 ± 22.67 |

| Mutant UN-C183 | Shake Flask | 6767.64 ± 82.43 |

| Mutant UN-C137 | Shake Flask | 6889.72 ± 70.25 |

| Data compiled from |

Table 3: Recovery and Limits of Detection for this compound Quantification

| Analytical Method | Matrix | Recovery (%) | Limit of Quantification (LOQ) |

| LC-MS/MS | Animal Feed | 78.9 - 108.3 | 0.05 mg/kg |

| HPLC-UV | Feedingstuff | 84.7 | 5 mg/kg |

| Data compiled from |

Conclusion

This technical guide has provided a detailed overview of the natural occurrence of this compound-producing bacteria in soil and comprehensive protocols for their isolation, screening, and the subsequent extraction and quantification of this compound. The presented methodologies, from initial soil sample processing to final HPLC analysis, offer a robust framework for researchers and professionals in the field of natural product drug discovery and development. The inclusion of quantitative data and visual workflows aims to facilitate a deeper understanding and practical application of these techniques. Further research into novel screening methods and genetic engineering of producer strains holds the potential to enhance the efficiency of this compound production and uncover new macrolide antibiotics.

References

- 1. This compound Inhibits Streptococcus suis Biofilm Formation by Interacting With the O-acetylserine (thiol)-lyase B CysM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarly.unair.ac.id [scholarly.unair.ac.id]

- 4. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mode of Action of Tylosin and its Inhibition of Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tylosin (B1662201), a macrolide antibiotic primarily used in veterinary medicine, exerts its bacteriostatic effect by targeting the bacterial ribosome and inhibiting protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's mode of action. It delves into its binding site within the 50S ribosomal subunit, the kinetics of its interaction, and its inhibitory effects on peptidyl transfer and nascent peptide elongation. Furthermore, this guide presents quantitative data on its inhibitory concentrations, detailed experimental protocols for studying its activity, and visual representations of key pathways and workflows to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound belongs to the macrolide class of antibiotics and functions by arresting protein synthesis in susceptible bacteria.[1] Its primary target is the 50S subunit of the bacterial ribosome.[1][2] By binding to this subunit, this compound effectively halts the elongation of polypeptide chains, leading to a bacteriostatic effect that prevents bacterial growth and proliferation.[1][2]

Binding to the 50S Ribosomal Subunit

This compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. This binding is a dynamic, two-step process:

-

Initial Low-Affinity Binding: this compound first establishes a low-affinity interaction at the entrance of the NPET, primarily through hydrophobic interactions.

-

Conformational Change to High-Affinity Binding: Subsequently, a slow conformational change, mediated by the hydrophilic portions of the antibiotic, pushes this compound deeper into the tunnel, resulting in a high-affinity binding state.

The mycinose (B1239270) sugar of this compound plays a crucial role in this process, interacting with the loop of H35 in domain II of the 23S rRNA, which contributes to its rapid shift to the high-affinity site. Key nucleotides within the 23S rRNA, such as A2058 and G748, are critical for the binding of this compound and are implicated in resistance mechanisms.

Inhibition of Peptidyl Transferase and Nascent Peptide Elongation

This compound's presence in the NPET leads to the inhibition of protein synthesis through two primary mechanisms:

-

Interference with Peptide Bond Formation: The disaccharide extension at the C5 position of this compound's macrolactone ring can reach into the peptidyl transferase center (PTC), directly interfering with peptide bond formation. Specifically, the mycarose (B1676882) moiety is essential for this inhibition.

-

Blockage of the Nascent Peptide Exit Tunnel: By occupying a significant portion of the NPET, this compound physically obstructs the passage of the growing polypeptide chain, leading to premature termination of translation.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound as a protein synthesis inhibitor can be quantified by its 50% inhibitory concentration (IC50). The following table summarizes reported IC50 values from in vitro translation assays.

| Antibiotic | IC50 (μM) | Assay System |

| This compound | 0.31 ± 0.05 | In vitro transcription/translation of GFP |

| This compound | 0.25 | In vitro transcription/translation |

| Tilmicosin | 0.36 ± 0.02 | In vitro transcription/translation of GFP |

| Tildipirosin | 0.23 ± 0.01 | In vitro transcription/translation of GFP |

| Tulathromycin | 0.26 ± 0.05 | In vitro transcription/translation of GFP |

Experimental Protocols

In Vitro Translation Inhibition Assay to Determine IC50

This protocol describes a method to determine the IC50 of this compound using a commercial in vitro transcription/translation (IVTT) kit with a luciferase reporter.

Materials:

-

Bacterial cell-free IVTT kit (e.g., E. coli S30 extract system)

-

Plasmid DNA encoding a reporter protein (e.g., Firefly Luciferase) under a suitable promoter (e.g., T7)

-

This compound stock solution (in a compatible solvent like DMSO)

-

Nuclease-free water

-

Luciferase assay reagent

-

Luminometer

-

96-well white, opaque microplates

Procedure:

-

Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in the same solvent to cover a range of concentrations (e.g., 0.01 µM to 100 µM). Include a solvent-only control.

-

Set up IVTT Reactions: In microcentrifuge tubes or a 96-well plate, assemble the IVTT reaction mix according to the manufacturer's instructions. A typical 25 µL reaction includes the S30 extract, reaction buffer, amino acid mixture, and T7 RNA polymerase.

-

Add Plasmid DNA: Add the luciferase reporter plasmid DNA to each reaction at the recommended concentration (e.g., 250 ng).

-

Add this compound: Add 1 µL of each this compound dilution or the solvent control to the respective reaction tubes/wells.

-

Incubation: Gently mix the components and incubate the reactions at 37°C for 1-2 hours, as recommended by the IVTT kit manufacturer.

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well (typically a 1:1 volume ratio).

-

Mix briefly by gentle shaking.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the solvent-only control: Percent Inhibition = (1 - (Luminescence_sample / Luminescence_control)) * 100

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Ribosome Filter Binding Assay

This protocol outlines a method to assess the binding of radiolabeled this compound to bacterial ribosomes.

Materials:

-

Purified 70S ribosomes from a susceptible bacterial strain

-

Radiolabeled this compound (e.g., [³H]-tylosin or [¹⁴C]-tylosin)

-

Unlabeled this compound

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM NH₄Cl, 10 mM Mg(OAc)₂, 2 mM DTT)

-

Wash buffer (same as binding buffer)

-

Nitrocellulose filters (0.45 µm pore size)

-

Glass microfiber filters (as support)

-

Filtration apparatus

-

Scintillation vials

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare Ribosomes: Thaw purified 70S ribosomes on ice and dilute to the desired concentration in binding buffer.

-

Prepare Ligands: Prepare serial dilutions of unlabeled this compound for competition assays. The radiolabeled this compound should be at a fixed concentration.

-

Set up Binding Reactions:

-

For saturation binding, in microcentrifuge tubes, add a fixed amount of ribosomes (e.g., 5-10 pmol) and increasing concentrations of radiolabeled this compound.

-

For competition binding, add a fixed amount of ribosomes, a fixed concentration of radiolabeled this compound, and increasing concentrations of unlabeled this compound.

-

Include a control with no ribosomes to determine non-specific binding to the filter.

-

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes to allow binding to reach equilibrium.

-

Filtration:

-

Assemble the filtration apparatus with a glass microfiber filter supporting a nitrocellulose filter.

-

Pre-wet the filters with wash buffer.

-

Apply the reaction mixtures to the filters under gentle vacuum.

-

Wash each filter rapidly with 2-3 volumes of ice-cold wash buffer to remove unbound ligand.

-

-

Quantification:

-

Place the nitrocellulose filters into scintillation vials.

-

Add scintillation cocktail and allow the filters to dissolve.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

For saturation binding, plot the amount of bound radiolabeled this compound against its concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition binding, plot the amount of bound radiolabeled this compound against the concentration of the unlabeled competitor and fit the data to determine the Ki of the unlabeled this compound.

-

Visualizing Key Pathways and Workflows

This compound's Mode of Action on the Ribosome

Caption: this compound's stepwise binding to the 50S ribosomal subunit and inhibition of protein synthesis.

Experimental Workflow for In Vitro Translation Inhibition Assay

Caption: Workflow for determining the IC50 of this compound using an in vitro translation assay.

Synergistic Resistance to this compound

Caption: Synergistic resistance to this compound through combined methylation of G748 and A2058.

References

Methodological & Application

Application Note: Quantification of Tylosin in Animal Feed using High-Performance Liquid Chromatography (HPLC)

Introduction

Tylosin (B1662201) is a macrolide antibiotic widely used in veterinary medicine to treat infections and as a growth promoter in livestock.[1][2] Regulatory bodies in many regions have established maximum residue limits (MRLs) for this compound in animal-derived food products and have banned its use as a growth promoter in some cases due to concerns about antimicrobial resistance.[1] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of this compound levels in animal feed to ensure compliance with regulations and safeguard animal and human health.[1][3]

This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various animal feed matrices. The method involves an efficient extraction and cleanup procedure followed by reversed-phase HPLC separation with UV or mass spectrometry (MS) detection. The protocol is suitable for researchers, scientists, and quality control analysts in the feed industry and regulatory laboratories.

Principle

The method is based on the extraction of this compound from the feed matrix using a suitable solvent, followed by a cleanup step to remove interfering substances. The purified extract is then injected into an HPLC system. Separation of this compound from other components is achieved on a C18 reversed-phase column using an appropriate mobile phase. Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration of a this compound standard. UV detection is commonly set at approximately 280-290 nm. For higher selectivity and sensitivity, and to identify potential adducts like the this compound-urea adduct (TUA), mass spectrometry (MS) detection can be employed.

Experimental Protocols

1. Reagents and Materials

-

This compound reference standard (>95% purity)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade or deionized)

-

Formic acid (or other suitable acid/buffer reagents like monobasic sodium phosphate)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18)

-

Syringe filters (0.45 µm)

2. Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in HPLC-grade methanol to obtain a concentration of 1 mg/mL.

-

Intermediate Standard Solution (e.g., 100 µg/mL): Dilute the stock solution with methanol to prepare an intermediate standard.

-

Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with the mobile phase to construct a calibration curve (e.g., 0.5 - 20 µg/mL).

3. Sample Preparation

-

Homogenization: Grind the animal feed sample to a fine, uniform powder.

-

Extraction:

-

Weigh 5-10 g of the homogenized feed sample into a centrifuge tube or flask.

-

Add a suitable extraction solvent. A common choice is an acidified methanol:water mixture or methanol alone. For example, add 100 mL of an acidified methanol solution (e.g., 0.005% formic acid) or a 1:1 mixture of phosphate (B84403) buffer and methanol.

-

Sonicate the mixture for a short period (e.g., 5 minutes) and then shake for 30 minutes on an orbital shaker.

-

Centrifuge the mixture to separate the solid particles.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Precondition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Load a specific volume of the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the this compound from the cartridge with a suitable solvent, such as an acetonitrile:water mixture.

-

-

Final Preparation: Filter the eluate through a 0.45 µm syringe filter into an HPLC vial for analysis.

4. HPLC-UV Chromatographic Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).

-

Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.05 M monobasic sodium phosphate, pH 2.5) in a ratio such as 35:65 (v/v). Isocratic or gradient elution can be used.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-45°C.

-

Detection Wavelength: 280 nm or 285 nm.

-

Injection Volume: 20 µL.

5. HPLC-MS Conditions

For enhanced specificity and sensitivity, an LC-MS system can be utilized.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Single Quadrupole or Triple Quadrupole.

-

The specific MS parameters, such as capillary voltage and gas flow rates, should be optimized for the instrument being used.

Data Presentation

The performance of the HPLC method for this compound quantification is summarized in the following tables.

Table 1: Chromatographic and Detection Parameters

| Parameter | Condition | Reference |

| Column | C18 Reversed-Phase | |